(E)-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide
Description
The compound “(E)-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide” is a structurally complex molecule featuring a hybrid heterocyclic scaffold. Its core structure includes:
- A 1-methyl-2-oxo-1,2-dihydropyridine moiety, which is a six-membered aromatic ring with keto and methyl substituents. This group is known for its role in modulating electronic and steric properties in medicinal chemistry.
- A piperidin-4-ylmethyl linker, which connects the dihydropyridine unit to an acrylamide group. Piperidine rings are often employed to enhance conformational rigidity and bioavailability.
- The E-configuration of the acrylamide double bond is critical for maintaining planarity and binding affinity.
Properties
IUPAC Name |
(E)-N-[[1-(1-methyl-2-oxopyridine-3-carbonyl)piperidin-4-yl]methyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-22-10-2-5-17(19(22)25)20(26)23-11-8-15(9-12-23)14-21-18(24)7-6-16-4-3-13-27-16/h2-7,10,13,15H,8-9,11-12,14H2,1H3,(H,21,24)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGJAELJKKXKKL-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)CNC(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)CNC(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares key motifs with other acrylamide- and heterocycle-containing molecules. Below is a comparative analysis based on structural analogs and their reported properties:
Conformational Analysis
- Ring Puckering : The piperidine ring in the target compound likely adopts a chair conformation due to steric constraints from the dihydropyridine-carbonyl group. This contrasts with similar compounds lacking fused rings, where boat or twist-boat conformations are observed .
Hypothetical Bioactivity
While direct data are unavailable, the dihydropyridine-piperidine motif is associated with kinase inhibition (e.g., CDK or JAK inhibitors), and the thiophene-acrylamide group may confer selectivity for cysteine-rich active sites. Comparatively, compound 5112’s nitrophenyl group may reduce cell permeability due to increased polarity .
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